molecular formula C12H16ClNO4 B2612757 Methyl3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoatehydrochloride CAS No. 2309462-46-0

Methyl3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoatehydrochloride

Cat. No.: B2612757
CAS No.: 2309462-46-0
M. Wt: 273.71
InChI Key: UNQRHGFKOKJDEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-amino-1-methoxy-1-oxopropane.

    Reaction Conditions: The reaction typically involves esterification and amination reactions under controlled conditions. The esterification process may require the use of acid catalysts and elevated temperatures to facilitate the formation of the ester bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s methoxy group may also influence its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride and its potential advantages in specific applications.

Properties

IUPAC Name

methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-16-11(14)9-5-3-4-8(6-9)10(7-13)12(15)17-2;/h3-6,10H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQRHGFKOKJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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